Molecular Architecture: Methoxymethyl Substitution at the Quaternary C-1 Position vs. Unsubstituted Parent 3-Cyclopentene-1-carboxylic acid
1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid bears a quaternary carbon at the 1-position substituted with a methoxymethyl (–CH₂OCH₃) group, whereas the most common in-class analog, 3-cyclopentene-1-carboxylic acid (CAS 7686-77-3), carries only a tertiary C–H at the equivalent position. This architectural difference fundamentally alters the steric environment around the carboxylic acid, the number of rotatable bonds (3 vs. 1), and the hydrogen-bond acceptor count (3 vs. 2) [1]. The methoxymethyl group increases molecular weight from 112.13 g/mol (C₆H₈O₂) to 156.18 g/mol (C₈H₁₂O₃) and introduces an ether oxygen capable of participating in chelation or directing-group chemistry that is inaccessible to the parent acid [1].
| Evidence Dimension | Molecular weight, formula, and functional group count |
|---|---|
| Target Compound Data | MW 156.18 g/mol; C₈H₁₂O₃; 3 H-bond acceptors; 1 H-bond donor; quaternary C-1 bearing –CH₂OCH₃ |
| Comparator Or Baseline | 3-Cyclopentene-1-carboxylic acid (CAS 7686-77-3): MW 112.13 g/mol; C₆H₈O₂; 2 H-bond acceptors; 1 H-bond donor; tertiary C-1 with H |
| Quantified Difference | ΔMW = +44.05 g/mol (+39.3%); ΔH-bond acceptors = +1; additional ether oxygen and two additional sp³ carbons |
| Conditions | Structural comparison based on established molecular formulae and IUPAC nomenclature; verified by InChI and SMILES representations [1] |
Why This Matters
The quaternary methoxymethyl-substituted center prevents epimerization at C-1 during synthesis, a critical advantage for stereochemical fidelity that the parent compound cannot offer.
- [1] PubChem. 3-Cyclopentene-1-carboxylic acid, CID 2734241, CAS 7686-77-3. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed May 2026). View Source
